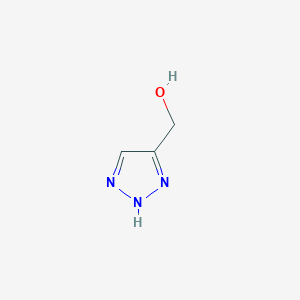

2h-1,2,3-Triazol-4-Ylmethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 77375. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2H-triazol-4-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O/c7-2-3-1-4-6-5-3/h1,7H,2H2,(H,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OADYBXHYXPEGHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNN=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00291693 | |

| Record name | 1h-1,2,3-triazole-5-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00291693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84440-19-7 | |

| Record name | 84440-19-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77375 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1h-1,2,3-triazole-5-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00291693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Synthesis and Characterization of 2H-1,2,3-Triazol-4-ylmethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2H-1,2,3-Triazol-4-ylmethanol is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 1,2,3-triazole core is a well-established pharmacophore present in a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The hydroxymethyl substituent at the 4-position of the triazole ring provides a valuable handle for further chemical modifications, allowing for the construction of more complex molecules and the exploration of structure-activity relationships. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed experimental protocols and a summary of its key analytical data.

Synthesis of this compound

A prevalent and efficient method for the synthesis of this compound is the one-pot, three-component cycloaddition reaction. This approach, highlighted by Kalisiak and Fokin, involves the copper(I)-catalyzed reaction of a terminal alkyne, sodium azide, and formaldehyde. For the synthesis of the parent compound, propargyl alcohol serves as the alkyne component.

Synthetic Pathway

The reaction proceeds via a [3+2] cycloaddition, a type of "click chemistry" reaction, which is known for its high efficiency, mild reaction conditions, and high yields.

Experimental Protocol: One-Pot Three-Component Synthesis

This protocol is adapted from the general method for the synthesis of 2-hydroxymethyl-2H-1,2,3-triazoles.

Materials:

-

Propargyl alcohol

-

Sodium azide (NaN₃)

-

Formaldehyde (37% solution in water)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol

-

Water

-

Dichloromethane (DCM)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve propargyl alcohol (1.0 eq) and sodium azide (1.2 eq) in a 1:1 mixture of tert-butanol and water.

-

To this solution, add a freshly prepared aqueous solution of sodium ascorbate (0.2 eq).

-

In a separate vial, dissolve copper(II) sulfate pentahydrate (0.1 eq) in a minimal amount of water and add it to the reaction mixture.

-

Finally, add formaldehyde (2.0 eq, 37% aqueous solution) to the flask.

-

Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford pure this compound.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic and analytical techniques.

Physical Properties

| Property | Value |

| CAS Number | 84440-19-7 |

| Molecular Formula | C₃H₅N₃O |

| Molecular Weight | 99.09 g/mol |

| Appearance | White to off-white solid or oil |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on typical values for similar triazole derivatives.

¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.7 | s | 1H | Triazole C-H |

| ~5.6 | s | 2H | N-CH₂-O |

| ~4.7 | s | 2H | C-CH₂-O |

| ~3.5 (broad) | s | 1H | -OH |

¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | Triazole C-4 |

| ~133 | Triazole C-5 |

| ~75 | N-CH₂-O |

| ~55 | C-CH₂-O |

FT-IR Data

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 (broad) | O-H stretch |

| 3150-3100 | C-H stretch (triazole ring) |

| 2950-2850 | C-H stretch (aliphatic) |

| 1650-1550 | N=N stretch (triazole ring) |

| 1450-1400 | C-N stretch |

| 1100-1000 | C-O stretch |

Mass Spectrometry Data

| m/z | Assignment |

| 99.04 | [M]⁺ (Molecular Ion) |

| 70.04 | [M - CH₂OH]⁺ |

| 42.03 | [M - CH₂OH - N₂]⁺ |

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Record ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

-

Process the spectra to determine chemical shifts, multiplicities, and integration.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Prepare a sample of the purified product as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

-

Introduce a solution of the purified product into a mass spectrometer using a suitable ionization technique (e.g., Electrospray Ionization - ESI).

-

Acquire the mass spectrum and identify the molecular ion peak and major fragmentation patterns.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from synthesis to full characterization of this compound.

An In-depth Technical Guide on the Core Physical and Chemical Properties of 2H-1,2,3-Triazol-4-ylmethanol

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2H-1,2,3-triazol-4-ylmethanol and its more stable tautomer, (1H-1,2,3-triazol-4-yl)methanol. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource of key data and experimental protocols.

Introduction

This compound is a heterocyclic compound belonging to the 1,2,3-triazole family. Triazoles are a class of five-membered aromatic rings containing three nitrogen atoms. They are of significant interest in medicinal chemistry due to their ability to act as pharmacophores, bioisosteres for other functional groups, and their synthetic accessibility, notably through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". While the 2H-tautomer is specified, it is important to note that the 1H-tautomer, (1H-1,2,3-triazol-4-yl)methanol, is generally the more stable and commonly synthesized form. This guide will address both, with a focus on the experimentally accessible 1H-isomer.

Physical and Chemical Properties

Quantitative data for this compound and its derivatives are summarized in the tables below. It is important to note that specific experimental data for the unsubstituted parent compound is limited in the public domain; therefore, data for closely related N-substituted analogs are provided for comparative purposes.

Table 1: Physical Properties of (1H-1,2,3-Triazol-4-yl)methanol and Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Reference |

| (1-Benzyl-1H-1,2,3-triazol-4-yl)methanol | C₁₀H₁₁N₃O | 189.21 | 74-76 | 404.07 (at 760 mmHg) | [1] |

| (1-Methyl-1H-[1][2][3]triazol-3-yl)-methanol | C₄H₇N₃O | 113.12 | 73-75 | 296.8 (Predicted) | [4][5] |

| 1H-Benzotriazole-1-methanol | C₇H₇N₃O | 149.15 | 150-152 | - | [6] |

Note: Data for isomeric or related structures are included for comparison.

Table 2: Spectroscopic Data for (1H-1,2,3-Triazol-4-yl)methanol Derivatives

| Compound | 1H NMR (δ ppm, Solvent) | 13C NMR (δ ppm, Solvent) | FT-IR (cm⁻¹) | Mass Spectrometry (m/z) | Reference |

| 1-Benzyl-4-(p-tolyl)-1H-1,2,3-triazole | 7.69 (s, 1H, triazole-H), 7.35-7.15 (m, 9H, Ar-H), 5.54 (s, 2H, CH₂), 2.37 (s, 3H, CH₃) (CDCl₃) | Not specified | 3084, 3035, 2959, 1495, 1457, 1221, 1071, 832 | M+ at 291 | [7] |

| 1-Benzyl-4-(4-methoxyphenyl)-1H-1,2,3-triazole | 7.61 (s, 1H, triazole-H), 7.72 (d, 2H), 7.39-7.27 (m, 5H), 6.94 (d, 2H), 5.54 (s, 2H), 3.84 (s, 3H) (CDCl₃) | 159.7, 147.3, 134.8, 129.2, 128.7, 128.1, 127.0, 123.3, 119.0, 114.3, 55.3, 54.2 (CDCl₃) | Not specified | Not specified | [7] |

| (E)-1-(4-methylbenzyl)-4-((4-styrylphenoxy) methyl)-1H-1,2,3-triazole | 8.23 (s, 1H, Triazole-H), 7.55-7.04 (m, 14H, Ar-H, styryl-H), 5.54 (s, 2H, -OCH₂-), 5.14 (s, 2H, -CH₂-), 2.27 (s, 3H, –CH₃) (DMSO-d₆) | 157.72, 142.88, 137.49, 137.33, 132.99, 129.98, 129.28, 128.65, 127.99, 127.76, 127.20, 126.29, 126.16, 124.54, 114.96, 61.11, 52.63, 20.67 (DMSO-d₆) | 3027, 2872, 1602, 1509, 1462, 1380, 1243 | 382.0 (M+) | [8] |

Experimental Protocols

The primary route for the synthesis of 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The following is a general protocol for the synthesis of (1H-1,2,3-triazol-4-yl)methanol from propargyl alcohol and an azide source.

Synthesis of (1H-1,2,3-Triazol-4-yl)methanol via CuAAC

This protocol is a representative procedure based on established methods for CuAAC reactions.

Materials:

-

Propargyl alcohol

-

Sodium azide (NaN₃)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol (t-BuOH)

-

Water (H₂O)

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve propargyl alcohol (1.0 mmol) and sodium azide (1.1 mmol) in a mixture of t-BuOH and water (e.g., a 4:1 ratio, 5 mL).

-

To this solution, add copper(II) sulfate pentahydrate (0.05 mmol) and freshly prepared sodium ascorbate (0.1 mmol) in water.

-

Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (typically within a few hours), dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure (1H-1,2,3-triazol-4-yl)methanol.

Characterization: The structure of the synthesized compound should be confirmed by 1H NMR, 13C NMR, FT-IR, and mass spectrometry, comparing the obtained data with expected values and data from related compounds in the literature.

Biological Activity and Applications in Drug Development

Derivatives of 1,2,3-triazoles exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[9] The triazole ring is considered a valuable pharmacophore due to its metabolic stability and ability to engage in hydrogen bonding and dipole interactions with biological targets.

While specific in-depth biological studies on this compound are not widely reported, related compounds have shown interesting activities. For instance, some 1,2,3-triazole derivatives have been investigated for their potential in treating neurodegenerative diseases.[1] Additionally, various substituted (1H-1,2,3-triazol-4-yl)methanol derivatives have been synthesized and evaluated for their cytotoxic effects against different cancer cell lines.[8][10]

The general mechanism of action for many bioactive triazole-containing compounds involves the inhibition of key enzymes or interference with cellular signaling pathways. The triazole moiety can act as a scaffold to correctly orient other functional groups for optimal interaction with a biological target.

Visualizations

The following diagrams illustrate the synthetic pathway for (1H-1,2,3-triazol-4-yl)methanol and a conceptual representation of a drug discovery workflow involving triazole derivatives.

References

- 1. chembk.com [chembk.com]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. (1-Methyl-1H-[1,2,4]triazol-3-yl)-methanol | 135242-93-2 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. 1H-Benzotriazole-1-methanol 98 28539-02-8 [sigmaaldrich.com]

- 7. rsc.org [rsc.org]

- 8. Synthesis, in silico ADME, molecular docking and in vitro cytotoxicity evaluation of stilbene linked 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. synergypublishers.com [synergypublishers.com]

2h-1,2,3-triazol-4-ylmethanol IUPAC name and structure

An In-depth Technical Guide to (2H-1,2,3-Triazol-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (2H-1,2,3-triazol-4-yl)methanol, a heterocyclic compound belonging to the 1,2,3-triazole class. The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3][4] This document details the compound's nomenclature, structural and physicochemical properties, a representative synthetic protocol, and its potential applications in drug discovery, particularly concerning neurodegenerative diseases.[5] All quantitative data is presented in structured tables, and key processes are visualized using Graphviz diagrams to facilitate understanding.

IUPAC Nomenclature and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is (2H-1,2,3-triazol-4-yl)methanol .[6] It is characterized by a five-membered triazole ring with a hydroxymethyl group substituted at the 4-position. The "2H" designation indicates that the hydrogen atom is attached to the nitrogen at the 2-position of the triazole ring.

Structural Diagram

Caption: 2D Structure of (2H-1,2,3-triazol-4-yl)methanol.

Chemical Identifiers and Computed Properties

The following table summarizes key identifiers and computed physicochemical properties for (2H-1,2,3-triazol-4-yl)methanol.

| Property | Value | Source |

| IUPAC Name | (2H-1,2,3-triazol-4-yl)methanol | [6] |

| Molecular Formula | C₃H₅N₃O | [5][6] |

| Molecular Weight | 99.09 g/mol | [5][6] |

| CAS Number | 84440-19-7 | [5][6] |

| Canonical SMILES | C1=NNN=C1CO | [5][6] |

| InChI Key | OADYBXHYXPEGHX-UHFFFAOYSA-N | [6] |

| Topological Polar Surface Area | 58.1 Ų | [6] |

| XLogP3 | -1.3 | [6] |

| Hydrogen Bond Donor Count | 2 | [6] |

| Hydrogen Bond Acceptor Count | 3 | [6] |

| Rotatable Bond Count | 1 | [6] |

Synthesis and Experimental Protocols

The synthesis of 1,2,3-triazole derivatives has been significantly advanced by the advent of "click chemistry," particularly the Huisgen 1,3-dipolar cycloaddition of azides and alkynes.[3] The following section details a representative experimental protocol for the synthesis of (2H-1,2,3-triazol-4-yl)methanol, which can be achieved via the cycloaddition of an azide source with propargyl alcohol.

Synthetic Workflow Diagram

Caption: General synthetic workflow for (2H-1,2,3-triazol-4-yl)methanol.

Detailed Experimental Protocol

This protocol describes a plausible laboratory-scale synthesis.

Objective: To synthesize (2H-1,2,3-triazol-4-yl)methanol from propargyl alcohol.

Materials:

-

Propargyl alcohol (1.0 eq)

-

Trimethylsilyl azide (TMS-N₃) (1.1 eq)

-

Copper(I) iodide (CuI) (0.05 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

-

Toluene

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add propargyl alcohol (1.0 eq) and toluene (100 mL).

-

Addition of Reagents: Sequentially add N,N-Diisopropylethylamine (2.0 eq), trimethylsilyl azide (1.1 eq), and finally copper(I) iodide (0.05 eq) to the stirring solution at room temperature.

-

Reaction: Heat the reaction mixture to 80°C and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the mobile phase.

-

Quenching and Extraction: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by slowly adding 50 mL of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

-

Washing: Combine the organic layers and wash sequentially with water (1 x 100 mL) and brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 20% to 60%) to afford pure (2H-1,2,3-triazol-4-yl)methanol.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Research and Drug Development

The 1,2,3-triazole moiety is considered a privileged scaffold in medicinal chemistry due to its stability under physiological conditions, capacity for hydrogen bonding, and dipole character.[2] These features allow triazole-containing compounds to effectively interact with biological targets.[7]

Potential Therapeutic Areas

Derivatives of 1,2,3-triazole have demonstrated a broad spectrum of pharmacological activities, making them attractive candidates for drug development in several areas:

-

Antimicrobial and Antifungal: Many triazole derivatives are potent antimicrobial and antifungal agents.[1]

-

Antiviral: The triazole ring is a key component in several antiviral drugs, including those targeting HIV.[1][4]

-

Anticancer: These compounds have been explored as antiproliferative and anticancer agents.[2][3]

-

Anti-inflammatory: Certain triazole derivatives exhibit significant anti-inflammatory properties.[3]

Specific Activity of (2H-1,2,3-Triazol-4-yl)methanol

While extensive research on this specific molecule is emerging, (2H-1,2,3-triazol-4-yl)methanol has been identified as a compound with potential utility in treating neurodegenerative diseases.[5] It is suggested that the compound may inhibit the formation of beta-amyloid proteins, which are strongly implicated in the pathology of conditions such as Alzheimer's disease.[5] Its small size and polar nature may facilitate crossing the blood-brain barrier, a critical attribute for centrally acting therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. 2H-1,2,3-Triazol-4-ylmethanol | 84440-19-7 | FT133965 [biosynth.com]

- 6. This compound | C3H5N3O | CID 253878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Rising Therapeutic Potential of 2H-1,2,3-Triazol-4-ylmethanol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The versatile 1,2,3-triazole scaffold has emerged as a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities. Among these, 2H-1,2,3-triazol-4-ylmethanol derivatives are gaining significant attention for their potential as potent therapeutic agents. This technical guide provides an in-depth overview of the synthesis, biological activities, and experimental evaluation of this promising class of compounds, designed to equip researchers and drug development professionals with the critical information needed to advance their investigations.

Diverse Biological Activities of Triazole Derivatives

Derivatives of the triazole nucleus have demonstrated significant efficacy across several therapeutic areas, including oncology, infectious diseases, and neurology. The inherent chemical stability and unique electronic properties of the triazole ring allow for diverse substitutions, leading to a wide array of pharmacological effects.

Anticancer Activity

Numerous studies have highlighted the potent antiproliferative effects of triazole derivatives against various cancer cell lines. These compounds have been shown to induce apoptosis and inhibit tumor growth, making them promising candidates for novel cancer therapies. While specific data for this compound derivatives is still emerging, related 1,2,3-triazole compounds have shown significant activity. For instance, certain 1,2,3-triazole derivatives have exhibited moderate activity against melanoma, colon, and breast cancer cell lines in NCI60 screenings.[1] The mechanism of action for some triazole derivatives has been linked to the inhibition of key signaling pathways involved in cancer progression.

Antimicrobial and Antifungal Activity

The prevalence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Triazole derivatives have a well-established history as effective antifungal agents, with several commercially successful drugs belonging to this class. Their antibacterial activity is also a field of active research. The antimicrobial efficacy of these compounds is often attributed to their ability to interfere with essential cellular processes in microorganisms.

Enzyme Inhibition

The specific structural features of triazole derivatives make them effective enzyme inhibitors. They have been shown to inhibit a range of enzymes, which is a key mechanism behind their therapeutic effects. For example, some triazole derivatives have been identified as inhibitors of enzymes implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease.[2]

Quantitative Analysis of Biological Activity

To facilitate comparative analysis, the following tables summarize the reported biological activities of various triazole derivatives. It is important to note that the data presented is for a range of 1,2,3- and 1,2,4-triazole derivatives, as specific quantitative data for this compound derivatives is limited in the currently available literature.

Table 1: Anticancer Activity of Triazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| TP6 | Murine melanoma (B16F10) | < 41.12 | [3] |

| 7d | Hela | < 12 | [4] |

| 7e | Hela | < 12 | [4] |

| 10a | Hela | < 12 | [4] |

| 10d | Hela | < 12 | [4] |

| 8c | EGFR | 3.6 | [5] |

Table 2: Antimicrobial Activity of Triazole Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 1a-g | P. aeruginosa | 16 | [6] |

| 2 (chloro-substituent) | Various | 16 | [6] |

| 12h | MDR E. coli | 0.25 | [6] |

| 13 | Various | 0.25 - 1 | [6] |

| 5 | S. aureus, P. aeruginosa | 5 mg/mL | [7] |

| 7 | Various | 10 mg/mL | [7] |

| 9 | Various | 10 mg/mL | [7] |

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the validation of biological activities. The following sections outline the key protocols for the synthesis and biological evaluation of triazole derivatives.

General Synthesis of 1,2,3-Triazole Derivatives

A common and efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "click chemistry".

Protocol:

-

Preparation of Azide: An organic halide is reacted with sodium azide in a suitable solvent (e.g., DMF or DMSO) to generate the corresponding organic azide.

-

Cycloaddition Reaction: The organic azide and a terminal alkyne are dissolved in a solvent system, typically a mixture of water and an organic solvent like t-butanol or THF.

-

Catalyst Addition: A copper(I) source, such as copper(II) sulfate with a reducing agent like sodium ascorbate, is added to the reaction mixture.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until completion.

-

Work-up and Purification: The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and incubated for 24 hours to allow for cell attachment.[8]

-

Compound Treatment: The synthesized triazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A vehicle control (solvent only) and a positive control (a known anticancer drug) are also included.

-

Incubation: The plate is incubated for a specified period (e.g., 24-48 hours).

-

MTT Addition: MTT solution is added to each well, and the plate is incubated for another 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.

-

Formazan Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antibacterial Susceptibility Testing (Agar Diffusion Method)

The agar diffusion method is a widely used technique to determine the antimicrobial activity of a substance.

Protocol:

-

Media Preparation: Mueller-Hinton agar is prepared and poured into sterile Petri dishes.

-

Bacterial Inoculation: A standardized inoculum of the test bacteria is uniformly spread over the surface of the agar.

-

Disk Application: Sterile filter paper discs are impregnated with a known concentration of the synthesized triazole derivatives and placed on the inoculated agar surface.

-

Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours).

-

Zone of Inhibition Measurement: The diameter of the clear zone around each disc, where bacterial growth is inhibited, is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.

Potential Signaling Pathways and Mechanisms of Action

While the precise molecular targets for many this compound derivatives are still under investigation, research on related triazole compounds has implicated several key signaling pathways. For instance, some 1,2,4-triazole derivatives have been shown to exert neuroprotective effects through the activation of the Nrf2 signaling pathway, which plays a crucial role in the cellular antioxidant response.[9]

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility via click chemistry allows for the creation of large and diverse compound libraries for high-throughput screening. While initial studies on related triazole derivatives are encouraging, further research is needed to fully elucidate the structure-activity relationships, mechanisms of action, and therapeutic potential of this specific subclass. Future efforts should focus on the targeted synthesis and biological evaluation of a broader range of this compound derivatives to identify lead compounds with enhanced potency and selectivity for various therapeutic targets. In-depth mechanistic studies will also be crucial to understand how these compounds exert their biological effects and to guide the development of the next generation of triazole-based drugs.

References

- 1. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 84440-19-7 | FT133965 [biosynth.com]

- 3. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 4. researchgate.net [researchgate.net]

- 5. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential neuroprotectant against ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

The Mechanistic Landscape of 2H-1,2,3-Triazol-4-ylmethanol and Its Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast spectrum of biological activities. This technical guide delves into the mechanism of action of 2H-1,2,3-triazol-4-ylmethanol and its closely related analogues, providing an in-depth perspective for researchers and professionals in drug development. While research on the parent compound, this compound, primarily highlights its role as a synthetic precursor, the extensive body of work on its derivatives offers significant insights into the potential biological pathways this chemical family can modulate.

Core Biological Activities of Triazole Derivatives

Derivatives of the 1,2,3-triazole core, including those synthesized from this compound, have demonstrated a wide array of pharmacological effects. These activities range from antimicrobial and antiviral to anticancer and neuroprotective properties.[1][2][3][4][5] The stability of the triazole ring and its capacity to form hydrogen bonds are key features that facilitate its interaction with various biological targets.[6]

Potential Mechanisms of Action

Based on studies of its derivatives, the mechanism of action of compounds related to this compound can be multifaceted, targeting diverse cellular and molecular pathways.

Neuroprotection and Modulation of Neurodegenerative Disease Pathways

One of the potential therapeutic areas for this compound is in the treatment of neurodegenerative diseases like Alzheimer's or Parkinson's disease.[7] The proposed mechanism involves the inhibition of beta-amyloid protein formation, a key event in the pathology of Alzheimer's disease.[7] Furthermore, certain triazole derivatives have been shown to exert neuroprotective effects through the scavenging of reactive oxygen species (ROS), chelation of iron, and restoration of the mitochondrial membrane potential.[8]

A critical signaling pathway implicated in the neuroprotective effects of some triazole derivatives is the Nrf2 pathway.[8] By promoting the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), these compounds can enhance the expression of antioxidant enzymes, thereby protecting neuronal cells from oxidative stress.[8]

Enzyme Inhibition

Specific triazole derivatives have been identified as potent enzyme inhibitors, a common mechanism for therapeutic intervention.

-

Indoleamine 2,3-dioxygenase (IDO1) Inhibition: Certain 4-amino-1,2,3-triazole derivatives are potent inhibitors of IDO1, an important target in immuno-oncology.[3] IDO1 is an enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism, and its inhibition can enhance anti-tumor immunity.

-

Cholinesterase Inhibition: Hybrid molecules containing a 1,2,3-triazole moiety have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the breakdown of the neurotransmitter acetylcholine.[3] This makes them potential candidates for the symptomatic treatment of Alzheimer's disease.

Antimicrobial and Antifungal Activity

The 1,2,4-triazole scaffold is particularly prominent in antifungal agents. The mechanism of action for many of these compounds involves the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[9] By disrupting ergosterol synthesis, these triazoles compromise the integrity of the fungal cell membrane, leading to cell death. A similar mechanism is observed in some antibacterial applications where triazole derivatives target essential bacterial enzymes.

Quantitative Data on Triazole Derivatives

| Compound Class | Target | Assay | Activity Metric | Value | Reference |

| Triazole-Tacrine Hybrid | Acetylcholinesterase (AChE) | Enzyme Inhibition | IC₅₀ | 4.89 µM | [3] |

| Triazole-Tacrine Hybrid | Butyrylcholinesterase (BChE) | Enzyme Inhibition | IC₅₀ | 3.61 µM | [3] |

| 4-Amino-1,2,3-triazole Derivative | Indoleamine 2,3-dioxygenase (IDO1) | Enzyme Inhibition | IC₅₀ | 0.023 µM | [3] |

| 1,2,4-Triazole Derivative | Physalospora piricola | Antifungal | EC₅₀ | 10.126 µg/mL | [9] |

| 1,2,4-Triazole Derivative | Physalospora piricola | Antifungal | EC₅₀ | 10.808 µg/mL | [9] |

Experimental Protocols

The following are generalized experimental protocols representative of the methodologies used to evaluate the biological activities of triazole derivatives.

In Vitro Enzyme Inhibition Assay (e.g., Cholinesterase Inhibition)

This protocol is based on the Ellman's method for measuring cholinesterase activity.

-

Preparation of Reagents: Prepare phosphate buffer (pH 8.0), DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) solution, acetylthiocholine iodide (ATCI) substrate solution, and solutions of the test triazole compounds at various concentrations.

-

Enzyme and Inhibitor Incubation: In a 96-well plate, add the appropriate cholinesterase enzyme (AChE or BChE) to each well, followed by the test compound solutions. Incubate for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiation of Reaction: Add the DTNB solution to all wells. Initiate the enzymatic reaction by adding the ATCI substrate.

-

Measurement: Measure the absorbance of the yellow 5-thio-2-nitrobenzoate anion produced at 412 nm at regular intervals using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is a general method for determining the minimum inhibitory concentration (MIC) or effective concentration (EC₅₀) of a compound against a fungal strain.

-

Preparation of Inoculum: Culture the fungal strain on an appropriate agar medium. Prepare a standardized fungal spore suspension in a suitable broth.

-

Compound Dilution: Serially dilute the test triazole compounds in a 96-well microtiter plate using the broth medium.

-

Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate. Include positive (no compound) and negative (no inoculum) controls.

-

Incubation: Incubate the plates at an appropriate temperature and for a sufficient duration to allow for fungal growth in the control wells.

-

Assessment of Growth: Visually inspect the plates for fungal growth or measure the optical density at a specific wavelength (e.g., 600 nm).

-

Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible fungal growth. The EC₅₀ can be calculated by plotting the percentage of growth inhibition against the compound concentration.

Conclusion

While this compound is a valuable building block, its true therapeutic potential is realized through its diverse derivatives. The mechanisms of action of these derivatives are varied and target key biological pathways implicated in a range of diseases. Future research should focus on elucidating the specific molecular interactions of these compounds with their targets to enable the rational design of next-generation triazole-based therapeutics. The information presented in this guide provides a foundational understanding for researchers to explore the rich pharmacology of this important class of molecules.

References

- 1. chemmethod.com [chemmethod.com]

- 2. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound | 84440-19-7 | FT133965 [biosynth.com]

- 8. Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential neuroprotectant against ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to In Silico Modeling of 2H-1,2,3-Triazol-4-ylmethanol Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational methodologies used to model the molecular interactions of 2H-1,2,3-triazol-4-ylmethanol, a heterocyclic compound belonging to the versatile triazole family. Triazole derivatives are of significant interest in medicinal chemistry due to their wide spectrum of biological activities, including antifungal, anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] In silico modeling offers a powerful, cost-effective, and rapid approach to investigate the potential therapeutic applications of this molecule by predicting its binding affinity to biological targets, elucidating interaction mechanisms, and assessing its drug-like properties.

This document details the core computational workflows, from molecular docking and pharmacophore modeling to ADMET prediction, providing researchers with the foundational protocols to explore the therapeutic potential of this compound and its analogs.

Core In Silico Methodologies and Experimental Protocols

A multi-faceted computational approach is essential for a thorough investigation of small molecule interactions. The following sections detail the standard protocols for key in silico techniques.

Molecular Docking: Predicting Binding Interactions

Molecular docking is a primary virtual screening method used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target receptor.[4][5] This technique is crucial for identifying potential biological targets and understanding the structural basis of molecular recognition.

-

Ligand Preparation:

-

Obtain the 3D structure of this compound. The structure can be retrieved from databases like PubChem (CID: 253878) or drawn using chemical sketcher software.[6]

-

Convert the structure to a suitable format (e.g., PDBQT) using tools like Open Babel.

-

Add hydrogen atoms, assign partial charges (e.g., Gasteiger charges), and define rotatable bonds to ensure conformational flexibility during docking.

-

-

Receptor Preparation:

-

Select a target protein of interest. For triazole derivatives, common targets include enzymes like Sterol 14α-Demethylase (CYP51) for antifungal activity or Cyclin-Dependent Kinase 2 (CDK2) for anticancer potential.[1][2]

-

Download the 3D crystal structure of the target from the Protein Data Bank (PDB).

-

Prepare the protein for docking by removing water molecules and co-crystallized ligands, repairing missing residues, adding polar hydrogens, and assigning charges.

-

-

Grid Box Generation:

-

Define the docking search space (the "grid box") around the active site of the receptor. The box should be large enough to encompass the entire binding pocket and allow the ligand to move and rotate freely.

-

-

Docking Simulation:

-

Perform the docking simulation using software such as AutoDock Vina or Smina.[4][5] These programs use scoring functions to evaluate thousands of possible binding poses and rank them based on their predicted binding affinity (typically in kcal/mol).

-

Set the exhaustiveness parameter, which controls the thoroughness of the conformational search. Higher values increase accuracy but require more computational time.

-

-

Analysis of Results:

Pharmacophore Modeling: Identifying Key Chemical Features

Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic regions) that a molecule must possess to bind to a specific target. This is particularly useful for virtual screening of large compound libraries to find new molecules with similar activity.[1][8]

-

Training Set Selection:

-

Compile a set of molecules with known activity against the target of interest. This set should include both active and inactive compounds.

-

For this compound, one might start with a series of known antifungal triazoles.

-

-

Conformational Analysis:

-

Generate a diverse set of low-energy conformations for each molecule in the training set to ensure the relevant binding conformation is included.

-

-

Feature Mapping:

-

Model Generation and Validation:

-

Use software like LigandScout or Catalyst to align the molecules and generate hypothetical pharmacophore models that are common to the most active compounds.[8][9]

-

The best model is selected based on statistical parameters (e.g., correlation coefficient).

-

Validate the model using a test set of compounds (not used in model generation) to assess its predictive power.

-

References

- 1. 3D Pharmacophore-based Ligand Alignment, Virtual Screening and Molecular Docking Protocols Towards the Discovery of 2-(… [ouci.dntb.gov.ua]

- 2. Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions [pharmacia.pensoft.net]

- 5. cal-tek.eu [cal-tek.eu]

- 6. This compound | C3H5N3O | CID 253878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Dataset on in-silico investigation on triazole derivatives via molecular modelling approach: A potential glioblastoma inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Discovery and Synthesis of Novel 2H-1,2,3-Triazol-4-ylmethanol Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry, recognized for its significant therapeutic potential across a spectrum of diseases. Among its various isomeric forms, the 2H-1,2,3-triazole moiety has garnered increasing interest. This technical guide provides an in-depth exploration of the discovery and synthesis of novel compounds centered around the 2H-1,2,3-triazol-4-ylmethanol core. It details synthetic methodologies, presents quantitative biological data, and visualizes key experimental and biological pathways to serve as a comprehensive resource for researchers in the field.

Discovery and Biological Potential

The 2H-1,2,3-triazole ring system is a bioisostere for various functional groups, enabling it to interact with a wide range of biological targets. Derivatives of 1,2,3-triazoles have demonstrated a broad array of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17] The hydroxymethyl group at the 4-position of the triazole ring provides a crucial handle for further functionalization, allowing for the generation of diverse chemical libraries for drug discovery.

Anticancer Activity: Numerous studies have highlighted the anticancer potential of 1,2,3-triazole derivatives.[1][3][4][6][9][10][18][19] The mechanism of action often involves the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[1][4] While specific signaling pathways for this compound derivatives are still under investigation, the broader class of triazoles is known to modulate key cellular processes involved in cancer progression.

Antimicrobial Activity: The triazole scaffold is a well-established pharmacophore in antifungal and antibacterial agents.[5][7][8][10][11][12][13] Novel derivatives of this compound are being explored for their potential to combat drug-resistant pathogens.

Enzyme Inhibition: The unique electronic and structural properties of the 2H-1,2,3-triazole ring make it an effective scaffold for designing enzyme inhibitors.[15][16][17][20] These compounds have shown inhibitory activity against a variety of enzymes, indicating their potential for treating a range of diseases.

Synthesis of this compound and its Derivatives

A key breakthrough in the synthesis of the this compound core is the one-pot, three-component reaction of an alkyne, sodium azide, and formaldehyde, catalyzed by copper(I). This method provides a direct and efficient route to the desired scaffold.

Below is a generalized workflow for the synthesis of this compound derivatives.

Experimental Protocols

General Procedure for the One-Pot Synthesis of 2-Substituted-2H-1,2,3-triazol-4-ylmethanols:

This protocol is adapted from the general principles of copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

-

Reaction Setup: To a solution of the terminal alkyne (1.0 eq.) in a suitable solvent (e.g., a mixture of water and a co-solvent like t-butanol or DMF) in a round-bottom flask, add sodium azide (1.2 eq.) and an aqueous solution of formaldehyde (37 wt. %, 1.5 eq.).

-

Catalyst Preparation: In a separate vial, prepare the copper(I) catalyst by adding a solution of sodium ascorbate (0.2 eq.) to a solution of copper(II) sulfate pentahydrate (0.1 eq.) in water.

-

Reaction Execution: Add the freshly prepared copper(I) catalyst solution to the reaction mixture. Stir the reaction vigorously at room temperature.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-substituted-2H-1,2,3-triazol-4-ylmethanol.

Characterization: The structure of the synthesized compounds should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

Quantitative Data Presentation

The following tables summarize representative quantitative data for the synthesis and biological activity of various triazole derivatives. While not all compounds are direct derivatives of this compound, they provide a valuable context for the potential of this scaffold.

Table 1: Synthesis Yields of Representative Triazole Derivatives

| Compound ID | Synthetic Method | Yield (%) | Reference |

| 1,2,3-Triazole-Chalcone Hybrids | Base-catalyzed condensation | 75-85 | [5] |

| 1,2,3-Triazole-Oxadiazole Hybrids | Multi-step synthesis | 70-88 | [6] |

| 1,2,4-Triazole-Thiadiazole Hybrids | Multi-step synthesis | 65-80 | [10] |

| 1,2,3-Triazole Glycosides | Cu(I)-catalyzed cycloaddition | 70-90 | [11] |

Table 2: Anticancer Activity of Representative Triazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| 1,2,3-Triazole-Diosgenin Hybrid (59a) | A549 (Lung) | 7.23 | PI3K/Akt/mTOR inhibition | [1] |

| 1,2,3-Triazole-Chalcone Hybrid (7a) | A549 (Lung) | 8.67 | Not specified | [1] |

| Phosphonate 1,2,3-Triazole (8) | HT-1080 (Fibrosarcoma) | 15.13 | G0/G1 phase arrest, Apoptosis | [4] |

| 1,2,4-Triazole Derivative (7d) | MCF-7 (Breast) | 5.2 | Aromatase inhibition (predicted) | [19] |

| Thymol-1,3,4-Oxadiazole-1,2,3-Triazole (9) | MCF-7 (Breast) | 1.1 | Thymidylate Synthase inhibition | [10] |

Table 3: Antimicrobial Activity of Representative Triazole Derivatives

| Compound ID | Microorganism | MIC (µM) | Reference |

| 1,2,4-Triazolium Derivative | S. aureus | 1.05 - 8.38 | [8] |

| 1,2,4-Triazolium Derivative | C. albicans | 1.05 - 8.38 | [8] |

| 1,2,4-Triazole-Thiadiazole Hybrid | S. aureus | 6.25 - 100 | [10] |

| 1,2,3-Triazole Glycoside | S. aureus | Not specified (inhibition zone) | [11] |

Biological Evaluation Protocols

Anticancer Activity Assessment (MTT Assay):

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.

Antimicrobial Activity Assessment (Microdilution Method for MIC Determination):

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) in a suitable broth.

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth in a 96-well microtiter plate.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathway Visualization

While the precise signaling pathways modulated by novel this compound compounds are an active area of research, many 1,2,3-triazole derivatives exert their anticancer effects by inducing apoptosis. The following diagram illustrates a generalized intrinsic apoptosis pathway, a common mechanism of action for anticancer agents.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The efficient one-pot synthesis allows for the generation of diverse libraries of compounds for biological screening. While research into the specific biological activities and mechanisms of action of these derivatives is ongoing, the broader class of triazoles has demonstrated significant potential in anticancer and antimicrobial applications. This guide provides a foundational resource for researchers to build upon in the exciting endeavor of discovering new and effective drugs based on this versatile heterocyclic core.

References

- 1. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1,2,3-Triazole hybrids as anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. EMAN RESEARCH PUBLISHING |Full Text|Synthesis and Evaluation of 1,2,3-Triazole Derivatives of Sulfamethoxazole as Potential Antimicrobial Agents [publishing.emanresearch.org]

- 8. Synthesis, antibacterial and antifungal activities of novel 1,2,4-triazolium derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. An insight on medicinal attributes of 1,2,3- and 1,2,4-triazole derivatives as alpha-amylase and alpha-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. sjr.isp.edu.pk [sjr.isp.edu.pk]

- 18. Discovery of ‘click’ 1,2,3-triazolium salts as potential anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Structure-activity relationships and mechanism studies of novel 1, 2, 4-triazole-Schiff base derivatives as urease inhibitors: Synthesis, enzyme kinetics, spectroscopy, thermodynamics, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Data and Experimental Protocols for (1H/2H)-1,2,3-Triazol-4-ylmethanol

Audience: Researchers, scientists, and drug development professionals.

Introduction

(1H/2H)-1,2,3-Triazol-4-ylmethanol is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 1,2,3-triazole core is a key structural motif in a variety of biologically active molecules. This technical guide provides a summary of the available spectroscopic data (NMR, IR, MS) for (1H/2H)-1,2,3-triazol-4-ylmethanol and a detailed experimental protocol for its synthesis. It is important to note that this compound exists as a mixture of 1H and 2H tautomers, and the presented data reflects this equilibrium.

Spectroscopic Data

The spectroscopic data for (1H/2H)-1,2,3-triazol-4-ylmethanol is often reported for the tautomeric mixture, as the proton on the triazole ring can reside on N1 or N2. The data presented below is a compilation from various sources and may represent the dominant tautomer or a mixture. For comparison, data for a related 1-substituted derivative, (1-benzyl-1H-1,2,3-triazol-4-yl)methanol, is also provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Data

| Compound | Solvent | Chemical Shift (δ) ppm |

| (1-benzyl-1H-1,2,3-triazol-4-yl)methanol | DMSO-d6 | 8.06 (s, 1H, triazole-H), 7.33-7.26 (m, 5H, Ar-H), 5.56 (s, 2H, CH2-Ph), 5.23 (s, 1H, OH), 4.48 (d, J = 4 Hz, 2H, CH2OH)[1] |

Table 2: 13C NMR Data

| Compound | Solvent | Chemical Shift (δ) ppm |

| (1-benzyl-1H-1,2,3-triazol-4-yl)methanol | DMSO-d6 | 147.2 (C4-triazole), 136.6 (C-Ar), 129.3, 128.7, 128.4, 128.0 (Ar-H), 123.0 (C5-triazole), 54.9 (CH2-Ph), 52.7 (CH2OH)[1] |

Infrared (IR) Spectroscopy

The IR spectrum of triazole derivatives typically shows characteristic absorptions for the O-H, C-H, C=N, and N-N bonds.

Table 3: Key IR Absorptions for a Related Triazole Derivative

| Functional Group | Wavenumber (cm-1) | Description |

| O-H | ~3300 (broad) | Hydroxyl group stretching |

| C-H (aromatic) | ~3100-3000 | C-H stretching on the triazole ring |

| C-H (aliphatic) | ~2900-2800 | C-H stretching of the methylene group |

| C=N, N=N | ~1600-1400 | Ring stretching vibrations of the triazole |

| C-O | ~1050 | C-O stretching of the alcohol |

Mass Spectrometry (MS)

Mass spectrometry of (1H/2H)-1,2,3-triazol-4-ylmethanol would be expected to show a molecular ion peak corresponding to its molecular weight.

Table 4: Mass Spectrometry Data

| Compound | Ionization Mode | [M+H]+ (m/z) | Molecular Formula | Molecular Weight |

| (1H/2H)-1,2,3-triazol-4-ylmethanol | ESI | 100.05 | C3H5N3O | 99.09 g/mol |

Experimental Protocols

Synthesis of (1H/2H)-1,2,3-Triazol-4-ylmethanol

The most common and efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "click chemistry". The synthesis of the parent (1H/2H)-1,2,3-triazol-4-ylmethanol can be achieved by the reaction of propargyl alcohol with an azide source, typically sodium azide, in the presence of a copper(I) catalyst.

Materials:

-

Propargyl alcohol

-

Sodium azide (NaN3)

-

Copper(II) sulfate pentahydrate (CuSO4·5H2O)

-

Sodium ascorbate

-

tert-Butanol (t-BuOH)

-

Water (H2O)

-

Ethyl acetate

-

Saturated aqueous solution of ammonium chloride

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve propargyl alcohol (1.0 equivalent) in a 1:1 mixture of tert-butanol and water.

-

Addition of Reagents: To the stirred solution, add sodium azide (1.1 equivalents).

-

Catalyst Preparation: In a separate small vial, prepare the catalyst solution by dissolving copper(II) sulfate pentahydrate (0.05 equivalents) and sodium ascorbate (0.10 equivalents) in a minimal amount of water to form a yellow-orange solution.

-

Initiation of Reaction: Add the freshly prepared catalyst solution to the reaction mixture.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction (typically after 12-24 hours), quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford (1H/2H)-1,2,3-triazol-4-ylmethanol as a solid.

Visualizations

Logical Workflow for Spectroscopic Analysis

References

Methodological & Application

Synthesis of 2H-1,2,3-Triazol-4-ylmethanol via Click Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the regioselective synthesis of 2H-1,2,3-triazol-4-ylmethanol, a valuable building block in medicinal chemistry and materials science. The described method utilizes a copper(I)-catalyzed three-component "click" reaction, offering a straightforward and efficient route to the N2-substituted triazole isomer, which can be challenging to obtain through traditional azide-alkyne cycloaddition reactions.

Application Notes

The synthesis of 1,2,3-triazoles via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, typically yielding the 1,4-disubstituted (1H) isomer with high regioselectivity.[1][2] However, for certain applications in drug design and materials science, the 2,4-disubstituted (2H) isomer is the desired scaffold. The protocol detailed below describes a one-pot, three-component reaction of a terminal alkyne, sodium azide, and formaldehyde to selectively produce 2-hydroxymethyl-2H-1,2,3-triazoles.[3][4]

This method is advantageous due to its operational simplicity, scalability, and the use of readily available starting materials.[1] The reaction proceeds under mild, slightly acidic conditions and has been shown to be compatible with a wide range of functional groups, leading to high yields of the desired N2-substituted product.[3] The resulting 2-hydroxymethyl group can be easily removed to provide access to NH-1,2,3-triazoles or can be further functionalized, making these compounds versatile intermediates.[1]

Potential applications for this compound and its derivatives include their use as precursors in the synthesis of pharmaceuticals and pesticides.[5] There is also interest in their potential activities in the context of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to the potential inhibition of beta-amyloid protein formation.[5]

Reaction Pathway

Caption: Regioselective synthesis of this compound.

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of various 2-hydroxymethyl-2H-1,2,3-triazoles using the one-pot, three-component reaction.

| Entry | Terminal Alkyne | Product | Yield (%) | Reference |

| 1 | Phenylacetylene | (2-Phenyl-2H-1,2,3-triazol-4-yl)methanol | 95 | [3] |

| 2 | 1-Octyne | (2-(n-Hexyl)-2H-1,2,3-triazol-4-yl)methanol | 85 | [3] |

| 3 | Propargyl alcohol | 2H-1,2,3-Triazole-2,4-diyl)dimethanol | 78 | [3] |

| 4 | 4-Ethynyltoluene | (2-(p-Tolyl)-2H-1,2,3-triazol-4-yl)methanol | 92 | [3] |

| 5 | 1-Ethynylcyclohexene | (2-(Cyclohex-1-en-1-yl)-2H-1,2,3-triazol-4-yl)methanol | 88 | [3] |

Detailed Experimental Protocol

This protocol is adapted from the general method for the synthesis of 2-hydroxymethyl-2H-1,2,3-triazoles.[3][4]

Materials:

-

Terminal alkyne (e.g., propargyl alcohol, 1.0 equiv)

-

Sodium azide (NaN₃, 1.1 equiv)

-

Formaldehyde (37 wt. % in H₂O, 1.5 equiv)

-

Copper(I) iodide (CuI, 0.05 equiv)

-

Acetic acid (AcOH, 1.0 equiv)

-

1,4-Dioxane

-

Deionized water

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the terminal alkyne (1.0 equiv). Dissolve the alkyne in 1,4-dioxane (concentration typically 0.2-0.5 M).

-

Addition of Reagents: To the stirred solution, add an aqueous solution of formaldehyde (1.5 equiv), followed by sodium azide (1.1 equiv) and acetic acid (1.0 equiv).

-

Catalyst Addition: Add copper(I) iodide (0.05 equiv) to the reaction mixture. The mixture may change color, indicating the initiation of the reaction.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting alkyne is consumed (typically 4-24 hours).

-

Work-up: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

-

Characterization: Confirm the structure and purity of the final product using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 4. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 84440-19-7 | FT133965 [biosynth.com]

Application Notes and Protocols for 2H-1,2,3-Triazol-4-ylmethanol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and derivatization of 2H-1,2,3-triazol-4-ylmethanol, a versatile building block in organic synthesis. The protocols detailed below are based on established literature, offering a foundation for its use in the construction of more complex molecules, particularly in the realm of medicinal chemistry and drug development. The 1,2,3-triazole core is a key pharmacophore, and this hydroxymethyl derivative serves as a valuable synthon for introducing this moiety and for further functionalization.

Synthesis of this compound

The most efficient and widely adopted method for the synthesis of 2-hydroxymethyl-2H-1,2,3-triazoles is a one-pot, three-component reaction involving a terminal alkyne, sodium azide, and formaldehyde, catalyzed by a copper(I) species.[1][2] This approach is experimentally simple, scalable, and offers high yields for a variety of substrates.[2]

Protocol 1: Copper-Catalyzed Three-Component Synthesis

This protocol is adapted from the work of Kalisiak and Fokin (2008) for the synthesis of 2-hydroxymethyl-2H-1,2,3-triazoles.[1][2]

Reaction Scheme:

Figure 1: Synthesis of (2H-1,2,3-Triazol-4-yl)methanol.

Materials:

-

Propargyl alcohol

-

Sodium azide (NaN₃)

-

Formaldehyde (37% solution in H₂O)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

1,4-Dioxane

-

Acetic acid

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve propargyl alcohol (1.0 equiv) and sodium azide (1.2 equiv) in a 1:1 mixture of 1,4-dioxane and water.

-

Add formaldehyde (2.0 equiv) to the solution.

-

In a separate vial, prepare the copper(I) catalyst by dissolving copper(II) sulfate pentahydrate (0.05 equiv) and sodium ascorbate (0.10 equiv) in a minimal amount of water.

-

Add the catalyst solution to the reaction mixture, followed by the addition of acetic acid (1.0 equiv).

-

Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford pure (2H-1,2,3-triazol-4-yl)methanol.

Quantitative Data for Analogue Synthesis:

The following table summarizes yields for the synthesis of various 2-hydroxymethyl-2H-1,2,3-triazoles using the three-component reaction.

| Alkyne Substrate | Product | Yield (%) | Reference |

| Phenylacetylene | (4-Phenyl-2H-1,2,3-triazol-2-yl)methanol | 85 | [2] |

| 1-Octyne | (4-Hexyl-2H-1,2,3-triazol-2-yl)methanol | 95 | [2] |

| 3-Phenyl-1-propyne | (4-(Phenethyl)-2H-1,2,3-triazol-2-yl)methanol | 88 | [2] |

| Propargyl ether | (4-(Methoxymethyl)-2H-1,2,3-triazol-2-yl)methanol | 75 | [2] |

Applications in Organic Synthesis: Derivatization of the Hydroxymethyl Group

The hydroxymethyl group of this compound serves as a versatile handle for further functionalization, allowing for the introduction of various substituents and the construction of more elaborate molecular architectures. Key transformations include conversion to halomethyl, ester, and ether derivatives.

Protocol 2: Chlorination of (2H-1,2,3-Triazol-4-yl)methanol

The conversion of the hydroxymethyl group to a chloromethyl group transforms the molecule into a useful electrophile for subsequent nucleophilic substitution reactions.[2]

Reaction Scheme:

Figure 2: Chlorination of the hydroxymethyl group.

Materials:

-

(2H-1,2,3-Triazol-4-yl)methanol

-

Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)

-

Chloroform (CHCl₃) (optional, if not running neat)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure using Thionyl Chloride:

-

Suspend (2H-1,2,3-Triazol-4-yl)methanol (1.0 equiv) in chloroform (10 mL per gram of starting material).

-

Carefully add thionyl chloride (1.2 equiv) dropwise to the suspension at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Carefully quench the reaction by pouring it into a stirred, saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with chloroform (2 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(chloromethyl)-2H-1,2,3-triazole.

-

The product can be purified by column chromatography or used directly in the next step.

Quantitative Data for Halogenation Reactions:

| Starting Material | Reagent | Product | Yield (%) | Reference |

| Benzyl 2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]ethanoate | SOCl₂ | Benzyl 2-[4-(chloromethyl)-1H-1,2,3-triazol-1-yl]ethanoate | - | [3] |

| Dimethyl 2-(hydroxymethyl)-2H-1,2,3-triazole-4,5-dicarboxylate | PCl₅ | Dimethyl 2-(chloromethyl)-2H-1,2,3-triazole-4,5-dicarboxylate | - | [2] |

| Benzyl 2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]ethanoate | Ms₂O, NaI | Benzyl 2-[4-(iodomethyl)-1H-1,2,3-triazol-1-yl]ethanoate | - | [3] |

Protocol 3: Esterification of (2H-1,2,3-Triazol-4-yl)methanol

Esterification of the hydroxyl group can be achieved using standard procedures, for example, by reaction with an acid chloride or anhydride in the presence of a base. This allows for the introduction of a wide range of ester functionalities.

Reaction Scheme:

Figure 3: Esterification of the hydroxymethyl group.

Materials:

-

(2H-1,2,3-Triazol-4-yl)methanol

-

Acid chloride (e.g., Acetyl chloride, Benzoyl chloride) or Acid anhydride

-

Pyridine or Triethylamine (Et₃N)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve (2H-1,2,3-Triazol-4-yl)methanol (1.0 equiv) in dry DCM or THF in a round-bottom flask under an inert atmosphere.

-

Add pyridine or triethylamine (1.5 equiv) to the solution and cool to 0 °C.

-

Slowly add the acid chloride or anhydride (1.2 equiv) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography to obtain the desired ester.